molecular formula C20H30O2 B027229 Daturabietatriene CAS No. 65894-41-9

Daturabietatriene

Cat. No.: B027229
CAS No.: 65894-41-9
M. Wt: 302.5 g/mol
InChI Key: FKCPLBHSZGVMNG-YSIASYRMSA-N
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Description

Daturabietatriene is a natural product found in Pinus luchuensis, Abies forrestii, and other organisms with data available.

Scientific Research Applications

  • Ethnobotanical and Hallucinogenic Research : Daturabietatriene, known for its hallucinogenic properties, has applications in botanical research and ethnobotanical uses, as explored in a study titled "The Genus Datura: From Research Subject to Powerful Hallucinogen" by K. Bonde (1998) (Bonde, 1998).

  • Neurobiological Effects : A study, "Chronic effect of datura (seed) extract on the brain of albino rats," by S. S. Hasan and A. K. Kushwaha (1987), found that chronic treatment with Datura extract affects brain lipid peroxidase and catalase activity, indicating neurobiological implications (Hasan & Kushwaha, 1987).

  • Alkaloid Diversity for Natural Product Discovery : this compound's significant diversity in alkaloids, including tropane, indole, beta-carboline, and pyrrolidine, makes it a valuable study organism for disciplines like pharmacology and toxicology. This was detailed in "Alkaloids of the Genus Datura: Review of a Rich Resource for Natural Product Discovery" by Maris A. Cinelli and A. D. Jones (2021) (Cinelli & Jones, 2021).

  • Biomedical Research : The study "Amino acids profiling in Datura stramonium and study of their variations after inoculation with plant growth promoting Rhizobacteria" by Bilal Rahmoune et al. (2019) suggests that Datura stramonium's amino acids can offer new perspectives in biological, medicinal, and pharmaceutical research (Rahmoune et al., 2019).

  • Toxicological Studies : The paper "Acute psychoactive and toxic effects of D. metel on mice explained by 1H NMR based metabolomics approach" by Yonghong Fu et al. (2017) examines how Datura metel extract can induce brain and liver injury in mice, contributing to studies in toxicology (Fu et al., 2017).

  • Antitumor and Other Medicinal Properties : The review "Rediscovering the medicinal properties of Datura sp." by Neeraj O. Maheshwari, Ayesha Khan, and B. Chopade (2013) highlights this compound's antitumor, cytotoxic, anti-inflammatory, antibacterial, hepatoprotective, sedative, cytostatic, and immunosuppressive activities (Maheshwari, Khan, & Chopade, 2013).

Safety and Hazards

Daturabietatriene should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed . In case of accidental release, measures should be taken to prevent further spillage or leakage . If inhaled or ingested, immediate medical attention is required .

Properties

IUPAC Name

2-[(4bS,8R,8aR)-8-(hydroxymethyl)-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-18(2,22)15-7-8-16-14(12-15)6-9-17-19(3,13-21)10-5-11-20(16,17)4/h7-8,12,17,21-22H,5-6,9-11,13H2,1-4H3/t17-,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCPLBHSZGVMNG-YSIASYRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC3=C2C=CC(=C3)C(C)(C)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC[C@]2([C@H]1CCC3=C2C=CC(=C3)C(C)(C)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the chemical structure of daturabietatriene and how was it elucidated?

A1: this compound is a tricyclic diterpene with the chemical name 15,18-dihydroxyabietatriene. Its structure was determined using a combination of spectral data analyses, including techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and chemical reactions []. While the paper doesn't provide the exact spectroscopic data, it indicates that these analyses played a crucial role in confirming the compound's identity.

Q2: What other compounds were found alongside this compound in Datura metel Linn.?

A2: In addition to this compound, the researchers identified three other compounds in the steam bark of Datura metel Linn. These include:

  • Daturasterol: A new steroidal compound identified as 24b-methylcholest-4-ene-22-one-3a-o1 [].

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